6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide

Description

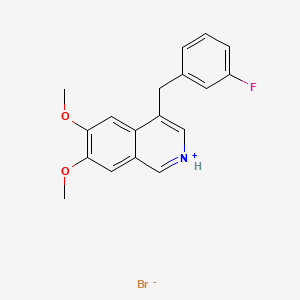

6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide (CID 36263) is a synthetic isoquinoline derivative with the molecular formula C₁₈H₁₆FNO₂·HBr and a molecular weight of 378.24 g/mol. Its structure features methoxy groups at positions 6 and 7 of the isoquinoline core and a meta-fluorobenzyl substituent at position 4 (SMILES: COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=CC=C3)F)OC) .

Properties

CAS No. |

32871-43-5 |

|---|---|

Molecular Formula |

C18H17BrFNO2 |

Molecular Weight |

378.2 g/mol |

IUPAC Name |

4-[(3-fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide |

InChI |

InChI=1S/C18H16FNO2.BrH/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)6-12-4-3-5-15(19)7-12;/h3-5,7-11H,6H2,1-2H3;1H |

InChI Key |

NFNOGGDBLBKCIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC(=CC=C3)F)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyisoquinoline and m-fluorobenzyl bromide.

Reaction Conditions: The key step involves the nucleophilic substitution reaction where the m-fluorobenzyl group is introduced to the isoquinoline core. This is typically achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Formation of Hydrobromide Salt: Finally, the free base is converted to its hydrobromide salt by treatment with hydrobromic acid.

Chemical Reactions Analysis

6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroisoquinoline derivatives.

Substitution: The methoxy groups and the fluorobenzyl group can undergo nucleophilic substitution reactions under appropriate conditions, leading to the formation of various substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anticancer agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

Pathways: It influences several biochemical pathways, including those involved in neurotransmission and cell signaling.

Effects: The compound’s effects are mediated through its binding to specific sites on target proteins, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Table 2: Halogen Substitution Impact

| Compound | Halogen | logP (Predicted) | Melting Point (°C) |

|---|---|---|---|

| 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline HBr | F | 2.1* | Not reported |

| 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline | Cl | 3.5 | 156–157 |

*Estimated using fragment-based methods.

Pharmacological and Toxicological Insights

Receptor Binding and Mechanism of Action

- Intestinal Smooth Muscle Relaxation: The 4-benzylisoquinoline scaffold mediates binding to intestinal receptors, with methoxy groups at C-6/C-7 being critical. Competitive binding assays show that Ki values for receptor inhibition correlate strongly with IC₅₀ values for relaxant effects (r = 0.92, p < 0.001) .

Metabolic Pathways

- O-Dealkylation: Primary metabolic route for methoxy-substituted isoquinolines. Bulkier groups (e.g., isopropoxy) reduce metabolic clearance by 50% compared to methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.